molecular formula C18H16N2O3S2 B2364386 (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 635294-06-3

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2364386
CAS RN: 635294-06-3
M. Wt: 372.46
InChI Key: LNIJUPLWGDWYKY-VBKFSLOCSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities . The compound also contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Thiazolidinones can undergo a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups present in the molecule can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic Analysis

This compound, like its furan derivatives, can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These methods are crucial for understanding the structural and electronic properties of the compound, which can be essential for its application in material science and chemical synthesis.

Molecular Electronics

The electronic properties derived from spectroscopic analysis may have implications for molecular electronics. The compound’s ability to conduct electricity or act as a semiconductor can be explored for use in electronic devices at a molecular level .

Pharmaceutical Research

Compounds with a furan nucleus, like the one , often exhibit biological activity. This particular compound could be investigated for its potential therapeutic effects, including its role as an inhibitor in enzymatic reactions relevant to disease pathways .

Cancer Research

The compound has shown promise as a selective NEK6 kinase inhibitor. NEK6 is overexpressed in various human cancers, and inhibitors like this compound could be valuable in developing new cancer treatments .

Drug Discovery

In the context of drug discovery, the compound’s inhibitory activity against human sirtuin 2 (SIRT2) has been noted. SIRT2 is a target for cancer, neurodegenerative diseases, type II diabetes, and bacterial infections, making this compound a candidate for further drug development .

Chemical Synthesis

The compound’s structure allows for potential reactivity with other chemicals, which could be exploited in synthetic chemistry to create new compounds with desired properties for various industrial applications .

Material Science

Due to its structural characteristics, the compound could be used in the development of new materials, particularly polymers that require specific mechanical or thermal properties .

Analytical Chemistry

As a compound with distinct spectroscopic signatures, it can serve as a standard or reference in analytical procedures, helping to identify or quantify similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

(5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJUPLWGDWYKY-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

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